molecular formula C6H8BrNO B1626376 4-(Bromomethyl)-3,5-dimethylisoxazole CAS No. 53257-32-2

4-(Bromomethyl)-3,5-dimethylisoxazole

Katalognummer B1626376
CAS-Nummer: 53257-32-2
Molekulargewicht: 190.04 g/mol
InChI-Schlüssel: OQWAOAIUESMDOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bromomethyl)-3,5-dimethylisoxazole is a chemical compound that has been extensively studied in the field of medicinal chemistry for its potential therapeutic applications. This compound is an isoxazole derivative, which is a class of compounds that has been shown to exhibit a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Bromodomain Ligand Activity

4-(Bromomethyl)-3,5-dimethylisoxazole and its derivatives have shown potential as bromodomain ligands. The 3,5-dimethylisoxazole moiety has been identified as a novel acetyl-lysine bioisostere, effectively displacing acetylated histone-mimicking peptides from bromodomains. This interaction is crucial in the epigenetic regulation of gene transcription, and inhibitors of this interaction have shown antiproliferative and anti-inflammatory properties. Structural analyses have enabled the development of compounds with selective inhibitory effects on specific bromodomains, like the bromodomain and extra C-terminal domain (BET) family and CREBBP bromodomains (Hewings et al., 2011), (Hewings et al., 2013).

Cancer Therapy Potential

Certain 3,5-dimethylisoxazole derivatives, specifically targeting bromodomain-containing protein 4 (Brd4), have shown significant potential in cancer therapy. These derivatives have demonstrated strong antiproliferative effects on certain cancer cell lines without general cytotoxicity. For instance, specific compounds have shown remarkable antitumor efficacy in mouse models, suggesting their potential as BRD4 inhibitors in cancer therapy, particularly in colorectal cancer (Yang et al., 2020).

Molecular and Structural Analysis

The molecular structure and reaction behavior of 4-(Bromomethyl)-3,5-dimethylisoxazole derivatives have been extensively studied. For example, the synthesis of novel compounds involving the bromomethyl group has been demonstrated, and their crystal structure, spectroscopic properties, and computational analyses provide insights into their chemical behavior and potential applications in various fields, including pharmaceuticals (Asiri et al., 2010), (Kavitha & Velraj, 2016).

Eigenschaften

IUPAC Name

4-(bromomethyl)-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWAOAIUESMDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510049
Record name 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole

CAS RN

53257-32-2
Record name 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-3,5-dimethyl-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (3,5-dimethyl-1,2-oxazol-4-yl)methanol (805 mg, 6.3 mmol) in anhydrous dichloromethane (60 mL) was added dropwise phosphorus tribromide (1.2 mL, 12.6 mmol). The mixture was stirred at room temperature for 3 hours. Dichloromethane was evaporated, and the residue was dried in vacuo, affording 4-(bromomethyl)-3,5-dimethyl-1,2-oxazole. The product was used without further purification.
Quantity
805 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-3,5-dimethylisoxazole
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-3,5-dimethylisoxazole
Reactant of Route 3
Reactant of Route 3
4-(Bromomethyl)-3,5-dimethylisoxazole
Reactant of Route 4
4-(Bromomethyl)-3,5-dimethylisoxazole
Reactant of Route 5
Reactant of Route 5
4-(Bromomethyl)-3,5-dimethylisoxazole
Reactant of Route 6
Reactant of Route 6
4-(Bromomethyl)-3,5-dimethylisoxazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.